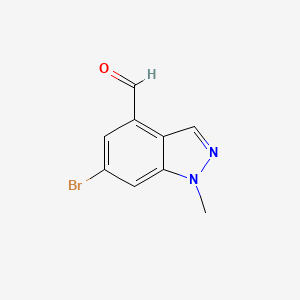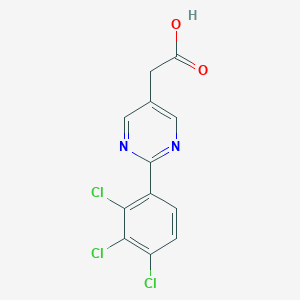
2-(2,3,4-Trichlorophenyl)pyrimidine-5-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3,4-Trichlorophenyl)pyrimidine-5-acetic acid is a heterocyclic compound that contains both a pyrimidine ring and a phenyl ring substituted with three chlorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,4-Trichlorophenyl)pyrimidine-5-acetic acid typically involves the condensation of 2,3,4-trichlorobenzaldehyde with a suitable pyrimidine derivative. One common method involves the reaction of 2,3,4-trichlorobenzaldehyde with 2-aminopyrimidine in the presence of a base such as sodium hydroxide, followed by oxidation to form the desired acetic acid derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,3,4-Trichlorophenyl)pyrimidine-5-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the phenyl ring .
Wissenschaftliche Forschungsanwendungen
2-(2,3,4-Trichlorophenyl)pyrimidine-5-acetic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds with potential biological activities.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-(2,3,4-Trichlorophenyl)pyrimidine-5-acetic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of enzymes such as thymidylate synthase, which is crucial for DNA synthesis. The compound’s binding to the active site of the enzyme can inhibit its activity, leading to antiproliferative effects on cancer cells . Additionally, the compound may interact with other molecular pathways involved in inflammation and cell signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2,4,5-Trichlorophenyl)pyrimidine-5-acetic acid
- 2-(2,3,5-Trichlorophenyl)pyrimidine-5-acetic acid
- 2-(2,3,4-Trichlorophenyl)pyrimidine-4-acetic acid
Uniqueness
2-(2,3,4-Trichlorophenyl)pyrimidine-5-acetic acid is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the pyrimidine ring also contributes to its distinct properties compared to other similar compounds .
Eigenschaften
Molekularformel |
C12H7Cl3N2O2 |
|---|---|
Molekulargewicht |
317.6 g/mol |
IUPAC-Name |
2-[2-(2,3,4-trichlorophenyl)pyrimidin-5-yl]acetic acid |
InChI |
InChI=1S/C12H7Cl3N2O2/c13-8-2-1-7(10(14)11(8)15)12-16-4-6(5-17-12)3-9(18)19/h1-2,4-5H,3H2,(H,18,19) |
InChI-Schlüssel |
JIUNLYMLYWSALQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1C2=NC=C(C=N2)CC(=O)O)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


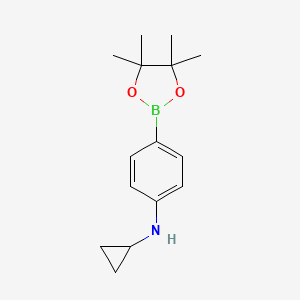



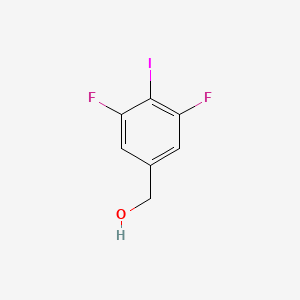


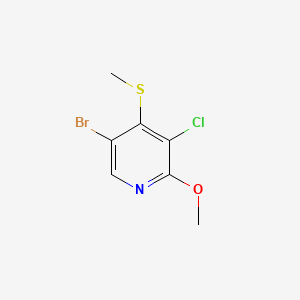
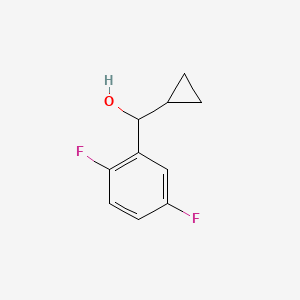

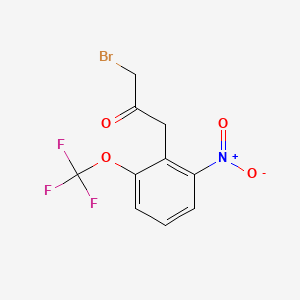
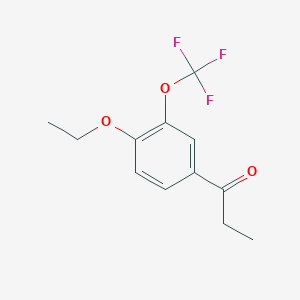
![4-(2,5-dioxopyrrolidin-1-yl)-N-[3-(2-ethoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B14036506.png)
